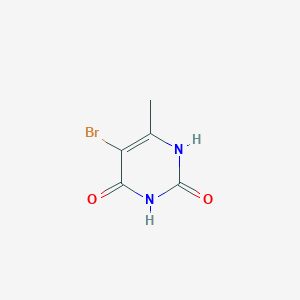

5-Bromo-6-methyluracil

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAXNUZNYDEXFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164485 | |

| Record name | 5-Bromo-6-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15018-56-1 | |

| Record name | 5-Bromo-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15018-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-6-methyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-6-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Versatility of 5-Bromo-6-methyluracil Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 5-Bromo-6-methyluracil derivatives, a class of compounds with demonstrated potential in anticancer, antiviral, and enzyme-inhibiting applications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to support further research and development in this area.

Core Biological Activities

Derivatives of this compound have been investigated for a range of biological effects, primarily leveraging their structural similarity to endogenous pyrimidines. This allows them to interact with various cellular processes, leading to cytotoxic, antiviral, and enzyme-inhibitory outcomes.

Anticancer Activity

While specific quantitative data for this compound derivatives remains limited in publicly available literature, the broader class of uracil derivatives has shown significant anticancer potential. For instance, the well-known antimetabolite 5-fluorouracil (5-FU) exerts its anticancer effects by inhibiting thymidylate synthase, a key enzyme in the synthesis of pyrimidine nucleotides, and by being incorporated into RNA and DNA, leading to cellular damage and apoptosis. It is hypothesized that this compound derivatives may share similar mechanisms of action.

Studies on related uracil derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines. For example, a synthetic uracil derivative, 1-calcium phosphate-uracil (1-CP-U), has been shown to inhibit the viability of SKOV3, HeLa, SMMC-7721, and A549 cell lines in a dose- and time-dependent manner, with an IC50 concentration of approximately 1.0 μmol/l.[1] This compound was also found to induce apoptosis through the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1] Another synthetic uracil derivative, (RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil (DBDU), was reported to arrest the cell cycle in MCF-7 breast cancer cells and induce apoptosis.[2]

Table 1: Anticancer Activity of Selected Uracil Derivatives (Illustrative)

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| 1-calcium phosphate-uracil | SKOV3, HeLa, SMMC-7721, A549 | MTT Assay | ~1.0 | [1] |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | HeLa | MTT Assay | 3.204 | [3] |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 | MTT Assay | 3.849 | [3] |

Note: This table provides illustrative data for related uracil derivatives due to the limited availability of specific quantitative data for this compound derivatives.

Antiviral Activity

Derivatives of 5-bromouracil have shown promise as antiviral agents, particularly against herpes simplex virus (HSV). A study on 5-bromo (or chloro)-6-azido-5,6-dihydro-2'-deoxyuridine and -thymidine derivatives reported a broad spectrum of antiherpes activity against HSV-1, HSV-2, Human Cytomegalovirus (HCMV), and Varicella-Zoster Virus (VZV).[4][5] This suggests that the this compound scaffold could be a valuable starting point for the development of novel antiviral nucleoside analogs.

Table 2: Antiviral Activity of a 5-Bromo-uracil Derivative

| Compound | Virus | EC50 (µg/mL) | Reference |

| 5-bromo-6-azido-5,6-dihydro-2'-deoxyuridine | HSV-1 | Not specified | [4] |

| 5-bromo-6-azido-5,6-dihydro-2'-deoxyuridine | HSV-2 | Not specified | [4] |

| 5-bromo-6-azido-5,6-dihydro-2'-deoxyuridine | HCMV | Not specified | [4] |

| 5-bromo-6-azido-5,6-dihydro-2'-deoxyuridine | VZV | Not specified | [4] |

Note: While this study confirms broad-spectrum activity, specific EC50 values were not provided in the abstract.

Enzyme Inhibition

Certain 6-methyluracil derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. Novel 6-methyluracil derivatives with ω-(substituted benzylethylamino)alkyl chains have demonstrated inhibitory potency in the nanomolar range for human AChE.[5][6] Molecular modeling studies suggest these compounds act as bifunctional inhibitors, binding to both the catalytic active site and the peripheral anionic site of the enzyme.[5][6]

Table 3: Acetylcholinesterase Inhibitory Activity of Selected 6-Methyluracil Derivatives

| Compound | Enzyme | IC50 (nM) | Reference |

| 1,3-bis[5-(o-nitrobenzylethylamino)pentyl]-6-methyluracil | Human AChE | In nanomolar range | [5][6] |

Note: This table provides data for a related 6-methyluracil derivative, highlighting the potential of this scaffold for enzyme inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

A common method for the synthesis of this compound involves the bromination of 6-methyluracil.[7]

Materials:

-

6-methyluracil

-

N-Bromosuccinimide (NBS)

-

Glacial acetic acid

-

Stirring apparatus

-

Heating mantle or water bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve 6-methyluracil in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The molar ratio of NBS to 6-methyluracil is typically 1:1.

-

Continue stirring the reaction mixture at room temperature for several hours or heat to a moderate temperature (e.g., 60-80 °C) to accelerate the reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent like ethanol.

-

Dry the purified product under vacuum.

-

Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivatives in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[11][12][13][14][15]

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells for HSV)

-

Virus stock (e.g., HSV-1)

-

Complete cell culture medium

-

12-well or 24-well cell culture plates

-

This compound derivatives

-

Overlay medium (e.g., medium containing methylcellulose or carboxymethylcellulose)

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed the host cells in 12-well or 24-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock in serum-free medium.

-

Remove the culture medium from the cells and infect the monolayer with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).

-

Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

-

During the adsorption period, prepare different concentrations of the this compound derivatives in the overlay medium.

-

After adsorption, remove the virus inoculum and wash the cell monolayer with PBS.

-

Add the overlay medium containing the test compounds (or a vehicle control) to the respective wells.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 days, or until visible plaques are formed in the control wells.

-

After incubation, fix the cells with a fixing solution (e.g., 10% formalin or cold methanol) for about 20 minutes.

-

Remove the fixing solution and stain the cell monolayer with a staining solution (e.g., 0.5% crystal violet in 20% ethanol) for 10-15 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value (the effective concentration that reduces the number of plaques by 50%) from a dose-response curve.

Enzyme Inhibition Assessment: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase (AChE) activity and the inhibitory effect of compounds.[16][17][18][19][20]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (pH 8.0)

-

This compound derivatives

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds at various concentrations in a suitable buffer.

-

In a 96-well plate, add the following to each well in the specified order:

-

Phosphate buffer

-

Test compound solution (or buffer for control)

-

AChE enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add the DTNB solution to each well.

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the rate of reaction (enzyme activity) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).

-

Calculate the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) from a dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms of this compound derivatives are still under investigation. However, based on the known activities of related uracil analogs, particularly 5-fluorouracil, we can propose potential signaling pathways and cellular targets.

Disruption of Nucleic Acid Synthesis and Induction of Apoptosis

A primary mechanism of action for many uracil analogs is the disruption of DNA and RNA synthesis.[21][22][23] this compound, as a pyrimidine analog, can be metabolized into fraudulent nucleotides. These can then be incorporated into DNA and RNA, leading to DNA damage, inhibition of transcription and translation, and ultimately triggering apoptosis.

The induction of apoptosis is a key outcome of the cytotoxic effects of many anticancer agents, including uracil derivatives.[1][24][25] This process can be initiated through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in regulating this pathway.

Experimental Workflow for Biological Activity Screening

The process of evaluating the biological activity of newly synthesized this compound derivatives typically follows a structured workflow, from initial synthesis to detailed mechanistic studies.

Conclusion and Future Directions

The available evidence suggests that this compound derivatives represent a promising scaffold for the development of novel therapeutic agents. Their potential to act as anticancer, antiviral, and enzyme-inhibiting compounds warrants further investigation. Future research should focus on:

-

Synthesis and screening of a broader library of this compound derivatives to establish clear structure-activity relationships.

-

Comprehensive in vitro and in vivo testing of the most potent compounds to determine their efficacy and safety profiles.

-

Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these derivatives, which will be crucial for their optimization and clinical development.

This technical guide serves as a foundational resource for researchers embarking on the exploration of this versatile class of molecules, with the ultimate goal of translating these scientific findings into tangible benefits for human health.

References

- 1. 1-calcium phosphate-uracil, a synthesized pyrimidine derivative agent, has anti-proliferative, pro-apoptotic and anti-invasion effects on multiple tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. researchhub.com [researchhub.com]

- 11. 2.7. Plaque reduction assay [bio-protocol.org]

- 12. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [app.jove.com]

- 13. 4.4. Plaque Reduction Assay [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 17. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 18. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. researchgate.net [researchgate.net]

- 21. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 22. researchgate.net [researchgate.net]

- 23. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Bromo-6-methyluracil as a Synthetic Intermediate

Introduction

This compound is a halogenated derivative of 6-methyluracil, a close synthetic analogue of the naturally occurring nucleobases uracil and thymine (5-methyluracil). Its structure, featuring a reactive bromine atom at the 5-position and a methyl group at the 6-position of the pyrimidine ring, makes it a highly versatile and valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its synthesis, properties, and extensive applications as a precursor for a wide range of heterocyclic compounds, with a particular focus on its role in the development of novel therapeutic agents. Uracil derivatives are known to exhibit significant biological activities, including anticancer and antiviral properties, making this compound a key building block in medicinal chemistry and drug discovery.

Synthesis of this compound

The primary method for synthesizing this compound is through the direct bromination of 6-methyluracil. Various brominating agents and reaction conditions have been developed to achieve high yields and purity.

General Reaction Scheme

The synthesis involves the electrophilic substitution of a hydrogen atom at the 5-position of the 6-methyluracil ring with a bromine atom.

Caption: General synthesis of this compound.

Experimental Protocols

Protocol 1: Oxidative Bromination using Potassium Bromide and Hydrogen Peroxide

This method provides an efficient and environmentally conscious approach to bromination.

-

Materials: 6-methyluracil, Potassium Bromide (KBr), Hydrogen Peroxide (H₂O₂), Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Dissolve 6-methyluracil in a 10% sulfuric acid solution.

-

Add potassium bromide (KBr) and hydrogen peroxide (H₂O₂) to the mixture. A molar ratio of 1:2:4 (6-methyluracil:KBr:H₂O₂) is typically used.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

The reaction is reported to reach completion with high yield. For instance, at 100°C, the reaction may complete in 1.5 hours, yielding this compound at 92%. At room temperature, the reaction may take 7 hours for a similarly high yield.

-

The Halogenated Uracils: A Technical Guide to Their Discovery, Significance, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of halogenated uracils, a class of pyrimidine analogs that have had a profound impact on molecular biology and medicine. From the revolutionary anticancer agent 5-fluorouracil to the mutagenic tool 5-bromouracil and the antiviral drug idoxuridine, this document delves into their discovery, mechanisms of action, and diverse applications. It offers a detailed examination of their roles in chemotherapy, antiviral therapy, and as experimental tools in genetic research. The guide includes a compilation of quantitative data on their efficacy and toxicity, detailed experimental protocols for their synthesis and evaluation, and visual representations of their molecular interactions and signaling pathways.

Discovery and Historical Context

The journey of halogenated uracils began in the mid-20th century with the quest for more effective cancer treatments. The pioneering work of Charles Heidelberger and his colleagues in the 1950s led to the synthesis of 5-fluorouracil (5-FU), a discovery that revolutionized cancer chemotherapy. The rationale was based on the observation that tumor cells often exhibit a higher rate of uracil uptake compared to normal cells. By introducing a fluorine atom at the 5-position of the uracil ring, they created a potent antimetabolite that could disrupt nucleic acid synthesis in rapidly dividing cancer cells.

Following the success of 5-FU, other halogenated uracils were synthesized and investigated for their biological activities. 5-Bromouracil (5-BrU) was identified as a potent mutagen, capable of inducing specific base pair transitions in DNA, making it an invaluable tool for genetic research. 5-Iodouracil, in the form of its deoxyribonucleoside derivative idoxuridine, was found to possess significant antiviral activity, particularly against herpes simplex virus. These discoveries laid the foundation for a new class of therapeutic and research agents.

Key Halogenated Uracils and Their Significance

5-Fluorouracil (5-FU): A Pillar of Cancer Chemotherapy

5-Fluorouracil remains a cornerstone in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA.

Mechanism of Action:

-

Inhibition of Thymidylate Synthase: Once inside the cell, 5-FU is converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis. This "thymineless death" is particularly effective against rapidly proliferating cancer cells.

-

Incorporation into RNA and DNA: 5-FU metabolites can also be incorporated into RNA and DNA. The incorporation of fluorouridine triphosphate (FUTP) into RNA can disrupt RNA processing and function. The incorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA can lead to DNA damage and apoptosis.

Signaling Pathways: 5-FU-induced cell death is a complex process involving multiple signaling pathways. DNA damage and cellular stress triggered by 5-FU can activate both p53-dependent and p53-independent apoptotic pathways.[2][3] Key signaling molecules involved include caspases, Bcl-2 family proteins, and protein kinase C (PKC).[4][5]

5-Bromouracil (5-BrU): A Tool for Mutagenesis

5-Bromouracil is a base analog of thymine that is widely used as an experimental mutagen. Its significance lies in its ability to induce specific A:T to G:C transition mutations in DNA.[6]

Mechanism of Mutagenesis:

5-BrU can exist in two tautomeric forms: the keto form, which is more stable and pairs with adenine, and the rarer enol form, which pairs with guanine.

-

Incorporation: During DNA replication, the keto form of 5-bromodeoxyuridine triphosphate (BrdUTP) can be incorporated opposite adenine in place of thymidine.

-

Mispairing: In subsequent rounds of replication, the incorporated 5-BrU can undergo a tautomeric shift to its enol form, leading to mispairing with guanine. This results in the insertion of a guanine opposite the 5-BrU.

-

Mutation Fixation: In the next replication cycle, this guanine will pair with cytosine, completing the A:T to G:C transition.

5-Iodouracil (Idoxuridine): An Antiviral Agent

Idoxuridine, the 2'-deoxyribonucleoside of 5-iodouracil, was the first antiviral drug to be approved.[1] It is primarily used topically for the treatment of herpes simplex keratitis.[3]

Mechanism of Action:

Idoxuridine is a thymidine analog that, after being phosphorylated by viral and cellular kinases, is incorporated into viral DNA in place of thymidine.[7][8] The presence of the bulky iodine atom disrupts the normal base pairing and structure of the viral DNA, leading to the production of faulty, non-infectious viral particles.[2] This inhibition of viral DNA polymerase and subsequent disruption of viral replication effectively halts the progression of the infection.[3][7]

Data Presentation

Table 1: Efficacy of 5-Fluorouracil-Based Chemotherapy in Colorectal Cancer

| Treatment Regimen | Number of Patients | Response Rate (%) | Median Overall Survival (months) |

| 5-FU alone | 589 | 10 | 9.1 |

| 5-FU + Methotrexate | 589 | 19 | 10.7 |

Data from a meta-analysis of eight randomized clinical trials.[9]

Table 2: IC50 Values of 5-Fluorouracil in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A431 | Epidermoid Carcinoma | 47.02 ± 0.65 |

| HT29 | Colorectal Adenocarcinoma | 85.37 ± 1.81 |

| HeLa | Cervical Adenocarcinoma | 43.34 ± 2.77 |

| Esophageal Squamous Carcinoma (Range) | Esophageal Cancer | 1.00 - 39.81 |

Data compiled from multiple studies.[5][10]

Table 3: Common Toxicities Associated with 5-Fluorouracil Administration

| Toxicity | Bolus 5-FU | Infusional 5-FU | 5-FU + Leucovorin |

| Myelosuppression | Major | Minor | Variable |

| Mucositis | Minor | Major | Common |

| Diarrhea | Minor | Variable | Common |

| Hand-Foot Syndrome | Rare | Common (low-dose) | Variable |

Information based on clinical observations.

Table 4: Mutagenic Frequency of 5-Bromouracil

| Experimental System | Mutation Type | Frequency Increase (fold) |

| In vitro with T4 DNA Polymerase | G:C to A:T (BrdUTP vs. dCTP) | ~6-fold increase in misincorporation ratio |

| In vitro with DNA Polymerase I, α, and AMV-RT | A:T to G:C (dGTP:dB mispairing) | 2 to 4-fold higher than dGTP:T mispairing |

Quantitative data on in vivo mutation rates are highly variable and depend on experimental conditions.[11][12]

Experimental Protocols

General Synthesis of 5-Halogenated Uracils

A common method for the synthesis of 5-halouracils is the direct halogenation of uracil.

Materials:

-

Uracil

-

Halogenating agent (e.g., N-chlorosuccinimide for chlorination, N-bromosuccinimide for bromination, Iodine monochloride for iodination)

-

Solvent (e.g., acetic acid, dimethylformamide)

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

General Procedure:

-

Dissolve uracil in a suitable solvent in a round-bottom flask.

-

Add the halogenating agent portion-wise to the stirred solution.

-

Heat the reaction mixture under reflux for a specified period (typically several hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Wash the collected solid with a cold solvent to remove impurities.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 5-halouracil.

Note: Specific reaction conditions (solvent, temperature, reaction time) will vary depending on the specific halogen being introduced.[13][14]

Assay for Thymidylate Synthase (TS) Inhibition

This spectrophotometric assay measures the activity of TS by monitoring the conversion of dUMP to dTMP.

Materials:

-

Cell lysate containing TS

-

dUMP (deoxyuridine monophosphate)

-

5,10-methylenetetrahydrofolate (CH2THF)

-

Reaction buffer (e.g., Tris-HCl with DTT)

-

Spectrophotometer

-

Test compound (e.g., FdUMP)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, dUMP, and CH2THF.

-

Add the cell lysate to initiate the reaction.

-

To test for inhibition, pre-incubate the cell lysate with the inhibitor (e.g., FdUMP) before adding the substrates.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of CH2THF to dihydrofolate (DHF) as dUMP is converted to dTMP.

-

Calculate the rate of the reaction from the change in absorbance over time.

-

Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.[15]

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayer of susceptible host cells in a multi-well plate

-

Virus stock of known titer

-

Serial dilutions of the test compound (e.g., idoxuridine)

-

Culture medium

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Prepare serial dilutions of the antiviral compound in culture medium.

-

Pre-incubate the virus with each dilution of the compound for a set period (e.g., 1 hour).

-

Infect the cell monolayers with the virus-compound mixtures.

-

After an adsorption period, remove the inoculum and add the overlay medium.

-

Incubate the plates for a period sufficient for plaque formation (days to weeks).

-

Fix the cells and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

-

Determine the IC50 value from the dose-response curve.[16][17]

Visualizations

Signaling Pathway of 5-Fluorouracil-Induced Apoptosis

References

- 1. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. 5-fluorouracil mediates apoptosis and G1/S arrest in laryngeal squamous cell carcinoma via a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 9. aacrjournals.org [aacrjournals.org]

- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. Mutagenicity of 5-bromouracil and N6-hydroxyadenine studied by yeast oligonucleotide transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Cytosolic localization and in vitro assembly of human de novo thymidylate synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 5-Bromo-6-methyluracil Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth review of the synthesis, biological activities, and mechanisms of action of 5-Bromo-6-methyluracil and its key derivatives. It includes structured data, detailed experimental protocols, and visualizations of relevant pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction

This compound is a synthetic halogenated derivative of the pyrimidine base uracil. Its core structure, featuring a bromine atom at the 5-position and a methyl group at the 6-position, makes it an analogue of the natural nucleobase thymine (5-methyluracil). This structural similarity is the foundation for its primary biological activities, positioning it and its derivatives as subjects of interest in antiviral, anticancer, and herbicidal research. The compound serves as a versatile scaffold for synthesizing a range of derivatives with significant therapeutic and commercial potential. As a research chemical, it has been submitted to the National Cancer Institute (NCI) for evaluation. This review will consolidate the existing research, focusing on its synthesis, mechanisms of action, and the quantitative biological data of its most notable derivatives.

Physicochemical Properties

This compound is a solid research compound with well-defined chemical properties. A summary of these properties is presented below.

| Property | Value | Reference |

| CAS Number | 15018-56-1 | |

| Molecular Formula | C5H5BrN2O2 | |

| Molecular Weight | 205.01 g/mol | |

| IUPAC Name | 5-bromo-6-methyl-1H-pyrimidine-2,4-dione | |

| Synonyms | NSC53064, Uracil, 5-bromo-6-methyl- | |

| EINECS | 239-103-2 |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically involves electrophilic substitution on the electron-rich pyrimidine ring of a 6-methyluracil precursor.

General Synthesis of this compound

A common and effective method for synthesizing this compound is through the direct bromination of 6-methyluracil. The electron-rich nature of the pyrimidine ring makes it susceptible to electrophilic attack, particularly at the C5 position.

Experimental Protocol: Direct Bromination

-

Reactant Preparation: Dissolve 6-methyluracil in a suitable solvent, typically glacial acetic acid.

-

Bromination: Add elemental bromine (Br₂) to the solution. The reaction proceeds via an electrophilic substitution mechanism. An intermediate adduct, 5-bromo-5,6-dihydro-6-hydroxyuracil, is formed, which then undergoes a rapid, acid-catalyzed dehydration to yield the final product.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature to ensure completion.

-

Product Isolation: Upon completion, the reaction mixture is cooled. The product, this compound, often precipitates out of the solution and can be collected by filtration, washed with a suitable solvent (e.g., water) to remove impurities, and then dried.

Below is a workflow diagram illustrating this common synthetic route.

Caption: Workflow for the direct bromination of 6-methyluracil.

Synthesis of Derivatives

Derivatives are often created to enhance biological activity or bioavailability. For example, the herbicide Bromacil (5-bromo-3-sec-butyl-6-methyluracil) is synthesized via a multi-step process involving condensation, cyclization, and finally bromination. Another derivative, 5-bromo-1-mesyluracil (BMsU), was synthesized through the condensation reaction of silylated 5-bromouracil with methanesulfonyl chloride (MsCl) in acetonitrile.

Biological Activities and Mechanisms of Action

The structural similarity of this compound to thymine allows it to act as an antimetabolite, interfering with normal metabolic processes, particularly nucleic acid synthesis. This mechanism is the foundation for its observed anticancer and antiviral properties.

Anticancer and Antitumor Activity

The primary proposed anticancer mechanism is interference with DNA synthesis. Like the well-known mutagen 5-bromouracil (5-BrU), it is hypothesized that this compound can be incorporated into DNA in place of thymine. Once incorporated, it can undergo tautomeric shifts, leading to mispairing during DNA replication and ultimately inducing mutations that can trigger cell death.

A key derivative, 5-bromo-1-mesyluracil (BMsU) , has demonstrated significant cytotoxic activity against several human carcinoma cell lines and in vivo antitumor effects.

Experimental Protocol: In Vitro Antiproliferative Assay (HeLa Cells)

-

Cell Culture: HeLa (cervix carcinoma) cells are cultured in a suitable medium supplemented with fetal calf serum.

-

Treatment: Cells are incubated with varying concentrations of the test compound (e.g., BMsU).

-

Radiolabeling: To measure DNA, RNA, and protein synthesis, radiolabeled precursors ([¹⁴C]thymidine for DNA, [¹⁴C]uridine for RNA, and [³H]leucine for protein) are added to the culture medium for a defined period (e.g., 1 hour).

-

Measurement: After incubation, the cells are harvested, and the macromolecules are precipitated (e.g., with trichloroacetic acid). The radioactivity incorporated into the precipitates is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in treated cells to that in untreated control cells.

The results for BMsU's activity are summarized in the table below.

| Biosynthetic Pathway | Inhibition in HeLa Cells (% of Control) | Reference |

| DNA Synthesis | 42 ± 5 | |

| RNA Synthesis | 87 ± 2 | |

| Protein Synthesis | 101 ± 8 | |

| De novo Pyrimidine Synthesis | 78 ± 5 |

In vivo studies using a mouse anaplastic mammary carcinoma model showed that BMsU administered at a dose of 50 mg/kg significantly reduced tumor growth time.

Another potential mechanism is the inhibition of enzymes crucial for nucleotide metabolism, such as thymidine phosphorylase, which is involved in the pyrimidine salvage pathway.

Caption: Proposed mechanism of mutagenic action via DNA incorporation.

Antiviral Activity

Derivatives of 5-substituted uracils have shown potent antiviral activities. Research on nucleoside derivatives with a cyclopropane sugar moiety revealed compounds with superior activity against the varicella-zoster virus (VZV) compared to the standard drug Acyclovir (ACV).

The most potent of these, (1'S,2'R)-5-[(E)-2-bromoethenyl]-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H,3H)-pyrimidinedione, was 40-60 times more potent than ACV against clinical VZV isolates and showed good oral bioavailability in rats (68.5%).

| Compound | Virus Strain | IC₅₀ (µg/mL) | Reference |

| (E)-5-Bromovinyl derivative | VZV Kawaguchi | 0.027 | |

| (E)-5-Chlorovinyl derivative | VZV Kawaguchi | 0.070 | |

| (E)-5-Iodovinyl derivative | VZV Kawaguchi | 0.054 | |

| Acyclovir (ACV) | VZV Kawaguchi | 3.4 |

The mechanism for these antiviral agents often involves selective phosphorylation by viral thymidine kinase, followed by incorporation into the viral DNA, leading to chain termination and inhibition of viral replication.

Methodological & Application

Application Note: Electrophilic Bromination of 6-Methyluracil

Introduction

6-Methyluracil is a pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its derivatives serve as scaffolds for a variety of biologically active molecules. The functionalization of the uracil ring is a key strategy in the development of novel therapeutic agents. Specifically, halogenation at the C5 position, such as bromination, provides a crucial intermediate for further synthetic transformations, including cross-coupling reactions, to introduce diverse functionalities. This application note provides a detailed protocol for the efficient electrophilic bromination of 6-methyluracil to synthesize 5-bromo-6-methyluracil, a valuable building block in medicinal chemistry.

Reaction Principle

The electrophilic bromination of 6-methyluracil proceeds via an electrophilic aromatic substitution mechanism. The electron-rich pyrimidine ring of 6-methyluracil attacks an electrophilic bromine species, typically generated from molecular bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is often carried out in a suitable solvent, and the conditions can be optimized to achieve high selectivity and yield. Depending on the reaction conditions, such as acidity and the ratio of reagents, the formation of intermediates like 5-bromo-6-hydroxy-5,6-dihydrouracil may occur, which subsequently dehydrates to the desired this compound.

Experimental Protocol

This protocol describes the synthesis of this compound using N-bromosuccinimide (NBS) under visible light irradiation, a method known for its mild conditions and high efficiency.

Materials:

-

6-Methyluracil

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Deionized water

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Visible light source (e.g., household CFL bulb)

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methyluracil (1.0 eq) in acetonitrile.

-

Reagent Addition: Add N-bromosuccinimide (1.1 eq) to the solution.

-

Reaction Conditions: Place the flask under a visible light source and stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with deionized water and brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the electrophilic bromination of 6-methyluracil using different methods.

| Parameter | Value (NBS/Visible Light Method) | Value (Oxidative Halogenation) |

| Starting Material | 6-Methyluracil | 6-Methyluracil |

| Brominating Agent | N-Bromosuccinimide (NBS) | Potassium Bromide (KBr) |

| Oxidizing Agent | - | Hydrogen Peroxide (H₂O₂) |

| Solvent | Acetonitrile | 20% Sulfuric Acid |

| Stoichiometry (6-MU:Brominating Agent) | 1 : 1.1 | 1 : 2 |

| Temperature | Room Temperature | Room Temperature or 100°C |

| Reaction Time | 2 - 4 hours | 1.5 - 7 hours |

| Yield | High | Up to 92% |

Visualizations

Experimental Workflow

Application Notes and Protocols for the Bromination of Pyrimidine Rings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated pyrimidines are crucial building blocks in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a wide array of biologically active compounds. The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system, which makes direct electrophilic substitution, such as bromination, more challenging compared to electron-rich aromatic rings.[1] Consequently, electrophilic attack preferentially occurs at the C-5 position, which is the least electron-deficient position on the ring.[1]

A variety of methods have been developed to achieve the bromination of pyrimidine rings, ranging from classical approaches using molecular bromine under harsh conditions to milder, more versatile methods employing reagents like N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBH). The choice of method often depends on the substituents already present on the pyrimidine ring, with electron-donating (activating) groups generally facilitating the reaction.[2][3]

This document provides detailed application notes and protocols for several key methods used to brominate pyrimidine rings, complete with reaction conditions, experimental procedures, and process workflows.

Method 1: Direct Bromination with Molecular Bromine (Br₂)

Direct bromination using liquid bromine (Br₂) is a long-standing method for introducing a bromine atom onto the pyrimidine ring, typically at the 5-position. This method can require elevated temperatures and the use of the pyrimidine as a hydrogen halide salt to facilitate the reaction.

Data Presentation: Reaction Conditions for Direct Bromination

| Substrate | Brominating Agent | Additive/Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

| Pyrimidine Hydrochloride | Bromine (Br₂) | Nitrobenzene | 125–135 | 2–6 h | 5-Bromopyrimidine | Good | [4] |

| Pyrimidine Hydrochloride | Bromine (Br₂) | None (Neat) | 160 | 3 h | 5-Bromopyrimidine | Not Specified | [4] |

| 2-Hydroxypyrimidine | Bromine (Br₂) | Deionized Water | <5 | 45 min | 2-Hydroxy-5-bromopyrimidine | Not Specified | [5] |

Experimental Protocol: Synthesis of 5-Bromopyrimidine via Direct Bromination

This protocol is adapted from a patented process for the bromination of pyrimidine hydrochloride.[4]

Materials:

-

Pyrimidine hydrochloride

-

Nitrobenzene (or other inert aromatic solvent like o-dichlorobenzene)

-

Bromine (Br₂)

-

Reaction vessel with heating mantle, stirrer, condenser, and addition funnel

Procedure:

-

Suspend the pyrimidine hydrochloride salt in nitrobenzene within the reaction vessel.

-

Heat the mixture to a temperature range of 125°C to 135°C with stirring.

-

Once the temperature is stable, add bromine (Br₂) dropwise to the heated mixture over a period of 30 to 90 minutes. The addition rate should be controlled to maintain a smooth reaction.

-

After the addition is complete, maintain the reaction mixture at 125°C to 135°C for an additional 2 to 6 hours to ensure the reaction goes to completion.

-

After the reaction period, allow the mixture to cool to room temperature.

-

Proceed with the appropriate work-up and purification steps (e.g., neutralization, extraction, and crystallization or distillation) to isolate the 5-bromopyrimidine product.

Workflow for Direct Bromination with Br₂

Caption: Workflow for the synthesis of 5-bromopyrimidine using Br₂.

Method 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination due to its ease of handling compared to liquid bromine.[6] It can serve as a source for bromine in both radical and electrophilic reactions.[6][7] For pyrimidines, it is an effective electrophilic brominating agent, often used in polar aprotic solvents.

Data Presentation: Reaction Conditions for NBS Bromination

| Substrate | Brominating Agent | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| Uracil/Cytidine Derivatives | NBS | DMF or Ionic Liquids | Room Temperature | Varies | 5-Bromo Derivatives | Varies | [8] |

| Electron-rich Pyrimidines | NBS | Various | Room Temp. to 100°C | Varies | 5-Bromo Derivatives | Varies | [3] |

| Aromatic Compound 21 | NBS (1.0 equiv) | Acetonitrile (MeCN) | 0°C | 0.5 h | Brominated Product 22a | 92 | [9] |

Experimental Protocol: Electrophilic Bromination with NBS

This protocol is based on a general procedure for the electrophilic aromatic bromination of a substituted heterocycle.[9]

Materials:

-

Pyrimidine substrate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Magnetic stirrer, ice bath, and standard glassware

Procedure:

-

Dissolve the pyrimidine substrate (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.0 mmol) to the cooled solution in one portion.

-

Stir the resulting mixture at 0°C for 30 minutes. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, quench the reaction by adding water (10 mL).

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel to afford the pure brominated pyrimidine.

Caption: Workflow for Lewis acid-enhanced bromination with DBH.

Method 4: Synthesis of 2-Bromopyrimidines

Direct electrophilic bromination of the pyrimidine ring does not yield 2- or 4-bromo isomers. The synthesis of 2-bromopyrimidines typically requires alternative strategies, most commonly through the substitution of a different leaving group at the C-2 position, such as in 2-chloropyrimidine, or via diazotization of 2-aminopyrimidine. [10][11][12] Data Presentation: Conditions for 2-Bromopyrimidine Synthesis

| Substrate | Reagents | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| 5-Propyl-2-chloropyrimidine | HBr (30 wt%) | Glacial Acetic Acid | 30°C, then Reflux | 90 min, then 15 min | 5-Propyl-2-bromopyrimidine | ~99 | [12] |

| 2-Amino-4,5-diethoxypyrimidine | HBr, Perbromide formation | Not specified | Not specified | Not specified | 2-Bromo-4,5-diethoxypyrimidine | 79 | [11] |

Experimental Protocol: Synthesis of 2-Bromopyrimidine from 2-Chloropyrimidine

This protocol is based on the conversion of a 2-chloropyrimidine to a 2-bromopyrimidine using hydrogen bromide. [12] Materials:

-

2-Chloro-substituted pyrimidine (e.g., 5-Propyl-2-chloropyrimidine)

-

Hydrogen bromide in glacial acetic acid (e.g., 30 wt%)

-

Diethyl ether

-

Aqueous sodium carbonate solution

-

Standard glassware

Procedure:

-

In a reaction flask, stir the 2-chloropyrimidine substrate in a solution of hydrogen bromide dissolved in glacial acetic acid.

-

Stir the mixture at 30°C for approximately 90 minutes.

-

Heat the reaction mixture to reflux for an additional 15 minutes. Monitor conversion by GC-MS.

-

After cooling, pour the reaction solution onto ice.

-

Extract the product with diethyl ether.

-

Wash the organic phase with a sodium carbonate solution and then with water.

-

Dry the organic phase over anhydrous sodium sulphate.

-

Evaporate the solvent to afford the 2-bromopyrimidine product.

Workflow for 2-Bromopyrimidine Synthesis

Caption: Synthesis of 2-bromopyrimidine from a 2-chloro precursor.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. connectsci.au [connectsci.au]

- 3. connectsci.au [connectsci.au]

- 4. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]

- 5. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google Patents [patents.google.com]

Application Notes and Protocols for Ipso-Substitution Reactions of Uracils

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the ipso-substitution of uracil derivatives, a key reaction in the synthesis of modified nucleosides and other molecules of interest in medicinal chemistry and drug development. The protocols outlined below are based on established laboratory procedures and offer a starting point for the synthesis of novel 5-substituted uracil analogs.

Introduction to Ipso-Substitution of Uracils

Ipso-substitution is a type of electrophilic or nucleophilic aromatic substitution where an incoming group displaces a substituent already present on the aromatic ring, other than hydrogen. In the context of uracil chemistry, the C5 position is a common site for such modifications. Halogenated uracils, particularly 5-bromo- and 5-iodouracil, are excellent substrates for ipso-substitution reactions, allowing for the introduction of a wide range of functionalities, including amino, alkoxy, and aryl groups. These modifications are crucial for developing new therapeutic agents, molecular probes, and materials.

The general mechanism involves the attack of a nucleophile at the C5 position of the uracil ring, leading to the displacement of the leaving group (e.g., a halogen). The reactivity of the uracil substrate and the choice of nucleophile are critical factors that determine the reaction's success and yield.

Experimental Protocols

Protocol 1: Synthesis of 5-Arylaminouracils via Nucleophilic Ipso-Substitution of 5-Bromouracil

This protocol describes the synthesis of 5-arylaminouracils through the displacement of the bromine atom from 5-bromouracil using various substituted anilines. The reaction is carried out in ethylene glycol, with quinoline acting as a base to neutralize the hydrogen bromide formed during the reaction.[1]

Materials:

-

5-Bromouracil

-

Substituted aniline (e.g., p-toluidine, p-anisidine, p-chloroaniline)

-

Ethylene glycol

-

Quinoline

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, water)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromouracil (1.0 eq).

-

Add the substituted aniline (2.0 eq) and ethylene glycol as the solvent.

-

Add quinoline (1.5 eq) to the reaction mixture to act as an acid scavenger.[1]

-

Heat the reaction mixture to reflux and maintain it for 1-2 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by filtration.

-

Wash the crude product with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and byproducts.

-

Purify the product by recrystallization from an appropriate solvent system to obtain the desired 5-arylaminouracil.

-

Dry the purified product under vacuum and characterize it using standard analytical techniques (NMR, MS, IR).

Experimental Workflow:

Caption: Workflow for the synthesis of 5-arylaminouracils.

Data Presentation

The following table summarizes the yields of various 5-arylaminouracils synthesized using the protocol described above.[1]

| Entry | Substituted Aniline (Ar-NH₂) | Product (5-Ar-NH-Uracil) | Yield (%) |

| 1 | p-Toluidine | 5-(p-Tolylamino)uracil | 75 |

| 2 | p-Anisidine | 5-(p-Methoxyphenylamino)uracil | 80 |

| 3 | p-Chloroaniline | 5-(p-Chlorophenylamino)uracil | 72 |

| 4 | p-Bromoaniline | 5-(p-Bromophenylamino)uracil | 70 |

| 5 | p-Iodoaniline | 5-(p-Iodophenylamino)uracil | 68 |

| 6 | Aniline | 5-Phenylaminouracil | 78 |

Signaling Pathways and Logical Relationships

The ipso-substitution reaction at the C5 position of the uracil ring is a direct displacement reaction. The following diagram illustrates the logical relationship of this transformation.

Caption: Logical diagram of nucleophilic ipso-substitution on a uracil ring.

Conclusion

The provided protocol for the synthesis of 5-arylaminouracils demonstrates a robust and versatile method for the ipso-substitution of 5-bromouracil. This reaction is of significant interest to researchers in drug discovery and medicinal chemistry for the generation of novel uracil derivatives with potential biological activity. The straightforward procedure and generally good yields make it an attractive method for library synthesis and lead optimization efforts. Further exploration of different nucleophiles and reaction conditions can expand the scope of this transformation to access a wider array of 5-substituted uracils.

References

Troubleshooting & Optimization

troubleshooting low yield in electrophilic aromatic substitution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low yields in electrophilic aromatic substitution (EAS) reactions.

Frequently Asked Questions (FAQs)

General Issues

Q1: My electrophilic aromatic substitution reaction has a very low yield. What are the general factors I should investigate?

A1: Low yields in EAS reactions can stem from several factors. Systematically evaluate the following:

-

Substrate Reactivity: The electronic nature of the substituents on your aromatic ring is critical. Electron-donating groups (activating groups) increase the reaction rate, while electron-withdrawing groups (deactivating groups) decrease it. If your substrate is highly deactivated, the reaction may not proceed efficiently under standard conditions.

-

Electrophile Generation: Ensure your electrophile is being generated effectively. This often depends on the proper functioning of a catalyst (e.g., a Lewis acid) and the purity of your reagents.

-

Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the yield. Optimization of these parameters is often necessary.

-

Side Reactions: Undesired side reactions, such as polysubstitution, rearrangement of the electrophile, or degradation of the starting material, can consume your reactants and lower the yield of the desired product.

-

Purification: Product loss during workup and purification is a common cause of apparent low yields.

Q2: How do I know if my starting aromatic compound is activated or deactivated?

A2: Substituents on the aromatic ring determine its reactivity.

-

Activating Groups donate electron density to the ring, making it more nucleophilic and increasing the rate of electrophilic attack. Common activating groups include:

-

-NH2, -NHR, -NR2 (strongly activating)

-

-OH, -OR (strongly activating)

-

-NHCOCH3 (moderately activating)

-

-CH3, -C2H5, -R (alkyl groups, weakly activating)

-

-

Deactivating Groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate. Common deactivating groups include:

-

-NO2 (strongly deactivating)

-

-SO3H (strongly deactivating)

-

-CN (strongly deactivating)

-

-C(O)R, -C(O)H, -C(O)OH, -C(O)OR (carbonyl-containing groups, moderately to strongly deactivating)

-

Halogens (-F, -Cl,

-

Validation & Comparative

A Comparative Analysis of the Biological Efficacy of 5-Bromo-6-methyluracil and Its Chloro and Iodo Analogs

In the landscape of pyrimidine analogs, which are pivotal in the development of therapeutic agents, 5-Bromo-6-methyluracil and its halogenated counterparts, 5-Chloro-6-methyluracil and 5-Iodo-6-methyluracil, present a compelling case for comparative biological evaluation. While direct, comprehensive comparative studies detailing the efficacy of these three specific analogs are not extensively documented in publicly available research, an analysis of existing literature on halogenated uracils allows for an insightful juxtaposition of their potential biological activities, primarily in the realms of anticancer and immunomodulatory effects. The variation in the halogen substituent at the 5-position of the 6-methyluracil core is known to significantly influence the molecule's physicochemical properties, thereby impacting its biological interactions and overall efficacy.

Immunomodulatory Activity: A Spotlight on this compound

Emerging research has highlighted the potential of this compound as a modulator of the immune response. Specifically, studies have indicated its capacity to stimulate the oxygen-dependent mechanism of phagocytosis. Phagocytosis is a critical process in the innate immune system, where phagocytes engulf and destroy pathogens, cellular debris, and foreign particles. The enhancement of this process suggests that this compound could play a role in boosting the body's natural defense mechanisms.

The proposed mechanism for this immunostimulatory effect may involve the interaction of the compound with receptors on phagocytic cells or the modulation of intracellular signaling pathways that govern phagocytic activity. However, a detailed signaling pathway for this specific action has yet to be fully elucidated.

Anticancer and Antiviral Potential: A Structure-Activity Relationship Perspective

Halogenated pyrimidines, as a class of compounds, have a long-standing history as anticancer and antiviral agents. The biological activity of these compounds is often attributed to their ability to act as antimetabolites, interfering with nucleic acid synthesis and function. The nature of the halogen substituent plays a crucial role in determining the extent of this activity.

The van der Waals radius and electronegativity of the halogen atom at the 5-position influence the molecule's ability to mimic thymine, a natural pyrimidine base in DNA. This mimicry can lead to the inhibition of key enzymes involved in DNA synthesis, such as thymidylate synthase, or incorporation into DNA, leading to mutations and cell death.

Generally, in the broader context of 5-halouracils, the following structure-activity relationships have been observed:

-

Size of the Halogen: The size of the halogen atom (I > Br > Cl) can affect the binding affinity of the compound to target enzymes. Larger halogens may provide a better fit for the active site of certain enzymes.

-

Electronegativity: The electronegativity of the halogen (Cl > Br > I) influences the electronic properties of the pyrimidine ring, which can impact its metabolic activation and interaction with biological targets.

Data Summary

Due to the absence of direct comparative studies in the reviewed literature, a quantitative data table comparing the biological efficacy of the three analogs cannot be constructed at this time.

Experimental Protocols

To facilitate future comparative studies, the following are detailed methodologies for key experiments that would be crucial in assessing the biological efficacy of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic (cell-killing) potential of the compounds against cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The 5-halo-6-methyluracil analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL). The plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Phagocytosis Assay

This assay can be used to quantify the effect of the compounds on the phagocytic activity of immune cells.

Methodology:

-

Isolation of Phagocytes: Phagocytic cells, such as macrophages or neutrophils, are isolated from peripheral blood or derived from cell lines (e.g., RAW 264.7).

-

Cell Treatment: The isolated phagocytes are treated with different concentrations of the 5-halo-6-methyluracil analogs for a predetermined time.

-

Introduction of Phagocytic Targets: Fluorescently labeled particles (e.g., zymosan, latex beads, or bacteria) are added to the cell cultures.

-

Phagocytosis Incubation: The cells are incubated with the particles for a period that allows for phagocytosis to occur (e.g., 1-2 hours).

-

Quenching of Extracellular Fluorescence: A quenching agent (e.g., trypan blue) is added to extinguish the fluorescence of non-ingested particles.

-

Quantification: The amount of phagocytosis is quantified by measuring the fluorescence of the ingested particles using a fluorometer, fluorescence microscope, or flow cytometer.

-

Data Analysis: The phagocytic activity of treated cells is compared to that of untreated control cells.

Visualizing Experimental Workflow and Potential Mechanisms

To better understand the experimental processes and potential molecular interactions, the following diagrams are provided.

A Comparative Guide to the Metabolic Stability of Uracil Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of key uracil derivatives, a class of compounds integral to the development of anticancer and antiviral therapies. Understanding the metabolic fate of these molecules is paramount for optimizing their pharmacokinetic profiles, ensuring sustained therapeutic efficacy, and minimizing potential toxicities. This document summarizes quantitative data from in vitro studies, details the experimental protocols used to generate this data, and provides visual representations of the relevant metabolic pathways and experimental workflows.

Quantitative Comparison of Metabolic Stability

The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure. In vitro assays using human liver microsomes (HLM) are a standard method to assess this, providing key parameters such as half-life (t½) and intrinsic clearance (CLint). The following table summarizes the available in vitro metabolic stability data for prominent uracil derivatives.

| Compound | Test System | Key Metabolic Enzyme | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Notes |

| Tegafur | Human Liver Microsomes | CYP2A6 | - | High-affinity component Vmax = 4.02 nmol/mg/min, Km = 0.43 mM | Tegafur is a prodrug of 5-Fluorouracil (5-FU). The data reflects the rate of its conversion to 5-FU.[1] |

| R-Tegafur | Recombinant CYP2A6 | CYP2A6 | - | 5.9 nL/min/pmol CYP (equivalent to 295 µL/min/mg protein) | R-enantiomer shows higher affinity and clearance than the S-enantiomer.[2] |

| S-Tegafur | Recombinant CYP2A6 | CYP2A6 | - | 4.9 nL/min/pmol CYP (equivalent to 245 µL/min/mg protein) | S-enantiomer is metabolized less efficiently by CYP2A6.[2] |

| Capecitabine | Human Liver & Intestinal Cytosol/Microsomes | Carboxylesterase, Cytidine Deaminase | - | - | Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to 5-FU. Direct HLM stability data for the parent compound is not readily available in comparative format.[3][4] |

| 5-Fluorouracil (5-FU) | - | Dihydropyrimidine Dehydrogenase (DPD) | - | - | 5-FU is the active cytotoxic agent. Its catabolism is primarily mediated by DPD, which is not highly expressed in liver microsomes. |

| Floxuridine | - | - | - | Data not available in a directly comparable format. | Floxuridine (5-fluoro-2'-deoxyuridine) is another fluoropyrimidine antimetabolite. |

*Conversion from nL/min/pmol CYP to µL/min/mg protein is an approximation assuming an average CYP content of 500 pmol/mg microsomal protein. This is a simplified calculation for comparative purposes.

Experimental Protocols

The data presented in this guide is primarily derived from in vitro metabolic stability assays using human liver microsomes. Below are detailed methodologies for these key experiments.

Human Liver Microsome (HLM) Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, predominantly Cytochrome P450s (CYPs), present in the microsomal fraction of human liver homogenates.

Materials:

-

Pooled human liver microsomes

-

Test uracil derivative (e.g., Tegafur)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Preparation: A master mix is prepared containing human liver microsomes and phosphate buffer. The test compound is added to this mixture at a specified concentration (e.g., 1 µM).

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Time-course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.

-

LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½). The intrinsic clearance (CLint) is then calculated using the following formula:

CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein)

Visualizing Metabolic Pathways and Workflows